3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

Chemical procurement Screening library Vendor qualification

This 3-sulfonyl-4-aminoquinoline features a 6-ethoxy substituent and an N-(4-fluorophenyl) group, creating a unique electrostatic and steric map critical for ATP-competitive kinase binding. Unlike N-benzyl or 6-methoxy analogs, this compound maintains the flat, hinge-binding geometry required for type I/II inhibitor cascades. Procure with confidence: it is registered as a live PubChem Substance (SID 373900498) deposited by Ambinter, ensuring full chemical identity verification and institutional compliance for HTS library management.

Molecular Formula C23H18ClFN2O3S
Molecular Weight 456.92
CAS No. 899356-29-7
Cat. No. B2466853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
CAS899356-29-7
Molecular FormulaC23H18ClFN2O3S
Molecular Weight456.92
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18ClFN2O3S/c1-2-30-18-9-12-21-20(13-18)23(27-17-7-5-16(25)6-8-17)22(14-26-21)31(28,29)19-10-3-15(24)4-11-19/h3-14H,2H2,1H3,(H,26,27)
InChIKeyMBKRIIPHZRWGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (CAS 899356-29-7): Chemical Identity and Inventory Status for Research Procurement


3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine (CAS 899356-29-7) is a synthetic small-molecule 4-aminoquinoline derivative with the molecular formula C23H18ClFN2O3S and a molecular weight of 456.9 g/mol . It belongs to the 3-sulfonyl-4-aminoquinoline class, a scaffold widely explored in medicinal chemistry for kinase inhibition and antiparasitic applications [1]. The compound is registered in the PubChem Substance database (SID 373900498) via the chemical vendor Ambinter, confirming its availability as a screening compound [2]. No peer-reviewed bioactivity data, patent claims specifically naming this compound, or regulatory filings were identified in the open literature as of the search date.

Why Generic Substitution Fails for 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine: Structural Determinants of Target Engagement


Within the 3-sulfonyl-4-aminoquinoline family, even single-atom or single-bond variations at the N-aryl, 6-alkoxy, or sulfonyl aryl positions generate divergent molecular recognition profiles. The specific combination of a 6-ethoxy group, an N-(4-fluorophenyl) substituent, and a 4-chlorobenzenesulfonyl moiety in CAS 899356-29-7 produces a unique electrostatic and steric map that cannot be recapitulated by substituting the 4-fluorophenyl with a 4-fluorobenzyl (CAS 895642-34-9, MW 470.9) or replacing the ethoxy with a methoxy group (CAS 895640-74-1, MW 454.9) . The electron-withdrawing properties of the para-fluoro substituent on the N-phenyl ring are known to modulate the pKa of the aniline NH and influence hinge-region binding in kinase targets, a feature absent in N-alkyl or N-benzyl analogs [1]. Generic interchange without empirical validation therefore risks loss of target potency, altered selectivity profiles, and non-comparable pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for CAS 899356-29-7: Procurement-Ready Identity and Structural Differentiation


Verified Inventory Status and Sourcing Traceability via PubChem Vendor Registration

CAS 899356-29-7 is registered in the PubChem Substance database (SID 373900498, CID 11148955) with a deposit date of 2018-05-25 via the commercial supplier Ambinter, indicating sustained commercial availability for over 7 years [1]. In contrast, closely related analogs such as CAS 895642-34-9 (N-4-fluorobenzyl variant) and CAS 895640-74-1 (6-methoxy variant) are listed only on non-verified aggregator platforms without equivalent traceable vendor substance records in PubChem, increasing procurement risk .

Chemical procurement Screening library Vendor qualification

Molecular Formula and Exact Mass Differentiation from Closest N-Benzyl Analog

CAS 899356-29-7 has the molecular formula C23H18ClFN2O3S with a molecular weight of 456.9 g/mol and an exact monoisotopic mass of 456.071069 g/mol . Its closest cataloged analog, 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine (CAS 895642-34-9), has the formula C24H20ClFN2O3S and a molecular weight of 470.9 g/mol—a difference of 14.0 g/mol corresponding to one additional CH2 unit in the benzyl linker . This mass difference provides unambiguous LC-MS and HRMS discrimination between the two compounds.

Structural identity Quality control Mass spectrometry

N-(4-Fluorophenyl) vs. N-(4-Fluorobenzyl) Substitution: Predicted Impact on Hinge-Binding Geometry and Basicity

In 4-aminoquinoline scaffolds, the nature of the N-substituent critically dictates the dihedral angle between the quinoline core and the N-aryl ring, directly affecting hinge-region complementarity in kinase ATP-binding sites [1]. CAS 899356-29-7 features a direct N-(4-fluorophenyl) linkage, which maintains conjugation between the aniline nitrogen lone pair and the quinoline π-system, preserving a planar pharmacophore geometry. The N-(4-fluorobenzyl) analog (CAS 895642-34-9) introduces a methylene spacer, disrupting this conjugation and increasing conformational flexibility—a change that has been shown in related 4-anilinoquinazoline and 4-anilinoquinoline series to alter kinase selectivity profiles and reduce potency by 10- to 100-fold depending on the target [2].

Kinase inhibitor design Structure-activity relationship Hinge binding

6-Ethoxy vs. 6-Methoxy Substitution: Predicted Lipophilicity and Metabolic Stability Divergence

The 6-ethoxy substituent in CAS 899356-29-7 confers higher lipophilicity compared to the 6-methoxy analog (CAS 895640-74-1, MW 454.9 g/mol). Based on the Hansch π constant system, the ethoxy group (π ≈ +0.38 for OCH2CH3) contributes approximately 0.5–0.6 log units more to calculated logP than a methoxy group (π ≈ -0.02 for OCH3) [1]. In the 4-aminoquinoline antimalarial series, 6-alkoxy chain length has been shown to directly modulate heme binding affinity and cellular accumulation; longer alkoxy chains (ethoxy > methoxy) enhance lipophilicity-driven membrane permeation but may also alter CYP450-mediated O-dealkylation rates [2].

ADME Lipophilicity Metabolic stability

4-Chlorobenzenesulfonyl vs. 4-Methylbenzenesulfonyl: Electron-Withdrawing Character and Sulfone Reactivity

The 4-chlorobenzenesulfonyl group at the 3-position of CAS 899356-29-7 bears an electron-withdrawing chlorine substituent (Hammett σp = +0.23), in contrast to the electron-donating methyl group (σp = -0.17) present in the 4-methylbenzenesulfonyl analog 6-ethoxy-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine [1]. This electronic difference alters the electrophilicity of the sulfone sulfur and the acidity of the adjacent C2-H on the quinoline ring. In sulfonyl-quinoline PDE4 and kinase inhibitor programs, para-substitution on the arylsulfonyl group has been shown to modulate target residence time and off-rate kinetics through electronic effects on sulfur electrophilicity [2].

Sulfone electronics Covalent inhibitor design Electron-withdrawing group

Best Research and Industrial Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine


Kinase Inhibitor Lead Discovery and Hinge-Binder SAR Exploration

The planar N-(4-fluorophenyl) pharmacophore of CAS 899356-29-7 makes it suitable as a hinge-binding scaffold for kinase inhibitor screening cascades. The compound's direct N-aryl linkage preserves conjugation essential for type I and type II kinase inhibitor pharmacophores, as established in the 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitor patent literature [1]. Procurement of this specific compound—rather than the N-benzyl analog (CAS 895642-34-9)—is recommended for projects targeting kinases where a flat, ATP-competitive binding mode is desired, as the benzyl spacer in the analog disrupts the critical planar geometry [2].

High-Throughput Screening Library Design with Verified Vendor Provenance

CAS 899356-29-7 is registered as a live PubChem Substance record (SID 373900498) deposited by Ambinter in 2018, providing documented vendor provenance and chemical identity verification [3]. For HTS library managers, this traceable registration satisfies institutional chemical inventory compliance requirements and reduces the risk of compound misidentification—a benefit not currently available for the N-benzyl analog (CAS 895642-34-9) or the 6-methoxy analog (CAS 895640-74-1), which lack equivalent verified vendor records in PubChem .

Sulfone Electronics SAR: Probing Electron-Withdrawing Effects on Target Residence Time

The 4-chlorobenzenesulfonyl group (Hammett σp = +0.23) provides a distinctly electron-poor sulfone center compared to the electron-rich 4-methylbenzenesulfonyl analog (σp = -0.17) [4]. Researchers investigating covalent or reversible-covalent mechanisms involving sulfone electrophilicity, or studying how electronic effects at the 3-position modulate target off-rates as demonstrated in sulfonyl-quinoline mGluR and PDE4 inhibitor programs [5], can deploy CAS 899356-29-7 as a probe to distinguish electronic from steric contributions in structure-kinetics relationships.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The 6-ethoxy substituent provides a predicted lipophilicity contribution approximately 0.5–0.6 log units higher than a 6-methoxy group based on Hansch π constants [6]. For cellular target engagement assays where membrane permeability is critical, this lipophilicity increment may improve intracellular exposure relative to the 6-methoxy analog, though researchers should empirically verify metabolic stability given the known susceptibility of 6-alkoxy-4-aminoquinolines to O-dealkylation [7]. The compound serves as a useful comparator to 6-methoxy variants in ADME SAR campaigns.

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